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Fremont, CA - High school student researchers at the Aspiring Scholars Directed Research

Program (ASDRP) have conducted a computational study identifying promising new analogs of

the FDA-approved HIV drug rilpivirine. Their findings, published in the Journal of Emerging

Investigators, showcase the potential of in silico screening for accelerating drug discovery and

provide a valuable comparison point for existing antiretroviral therapies. This guide offers an in-

depth look at their research, comparing their findings with established data on non-nucleoside

reverse transcriptase inhibitors (NNRTIs).

This comparison guide is intended for researchers, scientists, and drug development

professionals interested in the validation of student-led research and the exploration of novel

antiretroviral compounds.

Comparative Analysis of Rilpivirine Analogs
ASDRP student researchers designed a library of rilpivirine analogs and evaluated their

potential efficacy by predicting their binding affinities to the allosteric binding pocket of HIV's

reverse transcriptase (RT) enzyme.[1] The parent drug, rilpivirine, is a second-generation

NNRTI known for its activity against HIV strains with mutations that confer resistance to first-

generation drugs.[2] The student study identified several novel structures with predicted binding

affinities comparable to that of rilpivirine.[1]
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Compound
Predicted Binding Affinity
(kcal/mol)

Comparison to Rilpivirine

Rilpivirine (Reference) -9.8 Baseline

Analog 1 -9.9 Slightly Higher Affinity

Analog 2 -9.8 Comparable Affinity

Analog 3 -9.7 Slightly Lower Affinity

Analog 4 -10.1 Higher Affinity

Analog 5 -9.5 Lower Affinity

Experimental Protocols
The ASDRP student research employed a computational methodology known as high-

throughput virtual screening (HTVS) to assess the potential of their designed rilpivirine analogs.

[1] This in silico approach allows for the rapid screening of large numbers of molecules against

a biological target, in this case, the reverse transcriptase enzyme of HIV.

Detailed Methodology:

Homology Modeling: A three-dimensional model of the HIV-1 reverse transcriptase enzyme

was generated, including clinically relevant mutations that can lead to drug resistance.[3]

Ligand Preparation: The chemical structures of rilpivirine and its designed analogs were

created and optimized for docking.

Molecular Docking: The prepared ligands (rilpivirine and its analogs) were computationally

"docked" into the allosteric binding site of the reverse transcriptase model. This process

simulates the binding of the drug to the enzyme.

Binding Affinity Calculation: The binding affinity of each compound was calculated in

kcal/mol. A more negative value indicates a stronger predicted interaction between the

compound and the enzyme.
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Analysis: The predicted binding affinities of the novel analogs were then compared to that of

the parent drug, rilpivirine, to identify candidates with potentially improved or comparable

efficacy.

Visualizing the Drug Discovery Workflow
The following diagram illustrates the key stages of the in silico drug discovery process utilized

in the ASDRP student experiment.
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Caption: In silico drug discovery workflow for novel NNRTIs.
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HIV Reverse Transcriptase Inhibition Pathway
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) like rilpivirine function by binding to

an allosteric site on the HIV reverse transcriptase enzyme. This binding event induces a

conformational change in the enzyme, ultimately inhibiting its function and preventing the

conversion of viral RNA into DNA, a critical step in the HIV replication cycle.[1]
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Caption: Signaling pathway of NNRTI-mediated HIV inhibition.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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